2,2'-(Methanediyldiimino)dibenzonitrile
Description
2,2'-(Methanediyldiimino)dibenzonitrile is a bifunctional aromatic compound featuring two benzonitrile groups connected via a methanediyldiimino (–NH–CH₂–NH–) bridge. This structure endows the molecule with unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals.
Synthesis typically involves Schiff base formation, as demonstrated in , where 4,4'-methylenedianiline reacts with 2-formylbenzonitrile to yield an imine-linked dibenzonitrile derivative. NMR analysis of a related compound revealed a central methylene (–CH₂–) carbon resonance at 41 ppm and aromatic carbons between 100–165 ppm, consistent with the proposed structure .
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[(2-cyanoanilino)methylamino]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-9-12-5-1-3-7-14(12)18-11-19-15-8-4-2-6-13(15)10-17/h1-8,18-19H,11H2 |
InChI Key |
GTOPOQYJKAXHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCNC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methanediyldiimino)dibenzonitrile typically involves the reaction of benzonitrile derivatives with methanediyldiimino precursors under controlled conditions. One common method involves the use of sodium methoxide and paraffin oil, where ortho nitro toluene and formamide are added dropwise, followed by incubation, hydrolysis, dealcoholization, separation, washing, and drying .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Methanediyldiimino)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium cyanide or cuprous cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine compounds.
Scientific Research Applications
2,2’-(Methanediyldiimino)dibenzonitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-(Methanediyldiimino)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can then participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Computational and Spectroscopic Insights
- NBO analysis highlighted charge delocalization from triazole to nitrile groups .
- Imino-Linked Compound: The target compound’s –NH– groups may lower hardness (increased polarizability) compared to the triazole derivative, favoring soft acid-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
